molecular formula C7H12N2O B1295741 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 20000-80-0

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No. B1295741
CAS RN: 20000-80-0
M. Wt: 140.18 g/mol
InChI Key: ZGJJEKYPEQXOBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of HL and its derivatives has been explored in several studies. For instance, HL has been used to synthesize coordination complexes with Cu(II) salts, resulting in compounds with diverse structures such as ionic monomers, neutral dimers, and polymers . Similarly, the reaction of HL with metal(III) halides like Al, Ga, In, and Cr has led to the formation of dinuclear complexes with a central M2O2 core involving the ethoxide anion . These studies demonstrate the versatility of HL as a ligand for synthesizing metal complexes.

Molecular Structure Analysis

The molecular structure of HL and its complexes has been elucidated using various techniques such as single-crystal X-ray diffraction. The crystal structure determination confirmed the dimeric structure of the complexes in the solid state, with HL binding to the metal through both pyrazole nitrogen and bridging alkoxide oxygen terminals . The metal(III) center is pentacoordinated in some complexes, while it is hexacoordinated in others, depending on the specific metal and ligand involved .

Chemical Reactions Analysis

The coordination chemistry of HL with metals such as Cu(II), Zn(II), Cd(II), and Pb(II) has been investigated, revealing that the ligand can form monometallic and bimetallic complexes with these metals. The binding affinities of HL with these metals vary, showing high extraction efficiency for Cu(II) and Zn(II) . This indicates that HL can selectively bind to certain metals, which is useful for applications in metal extraction and purification.

Physical and Chemical Properties Analysis

The physical and chemical properties of HL and its complexes have been characterized using various analytical and spectroscopic methods. The studies have provided insights into the dimensionality, supramolecular structure, and magnetic properties of the synthesized complexes . For example, the presence of water molecules in the crystallization of compound 5 resulted in a supramolecular network that was analyzed using computational methods and thermogravimetric analyses . Magnetic susceptibility measurements were also carried out for some complexes, linking the magnetic properties to their structural features .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : This compound has been synthesized and studied for its potential biological activities . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Method of Application : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
    • Results : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJEKYPEQXOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293480
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

CAS RN

20000-80-0
Record name 20000-80-0
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Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
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Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MW Njoroge, SO Ojwach, GS Nyamato… - Journal of …, 2013 - Taylor & Francis
The coordination chemistry and binding properties of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol (L1) with Cu(II), Zn(II), Cd(II), and Pb(II) have been investigated. Reactions of L1 with Zn(II) …
Number of citations: 5 www.tandfonline.com
VI Rstakyan, AE Akopyan, AH Baltayan… - Russian Journal of …, 2015 - researchgate.net
It is known that 2-(3, 5-dimethyl-1H-pyrazol-1-yl) ethanol does not undergo the Vilsmeier–Haack formylation [1]; the reaction results was the replacement of the hydroxyl group with the …
Number of citations: 2 www.researchgate.net
JL Van Wyk, B Omondi, D Appavoo… - Journal of Chemical …, 2012 - journals.sagepub.com
A high-yield, solvent-free approach to the synthesis of 1,3,5-trisubstituted pyrazoles is reported. Four compounds, (3,5-di-tert-butyl-1H-pyrazole, (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol…
Number of citations: 5 journals.sagepub.com
R Tribó, S Muñoz, J Pons, R Yáñez… - Journal of …, 2005 - Elsevier
The new potentially bidentate pyrazole–phosphinite ligands [(3,5-dimethyl-1H-pyrazol-1-yl)methyl diphenylphosphinite] (L 1 ) and [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl …
Number of citations: 58 www.sciencedirect.com
S Muñoz, J Pons, X Solans, M Font-Bardia… - Journal of Organometallic …, 2008 - Elsevier
Two new N-pyrazole, P-phosphinite hybrid ligands 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyldiphenylphosphinite (L 3 ) and 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyldiphenylphosphinite (L 4 ) …
Number of citations: 1 www.sciencedirect.com
J Soldevila-Sanmartin, T Calvet, M Font-Bardia… - Polyhedron, 2022 - Elsevier
The coordination behaviour of two N,O-hybrid hydroxyethylpyrazole ligands, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, HL1; and (2-(3,5-di(2-pyridyl)-1H-pyrazol-1-yl)ethanol, HL2; with …
Number of citations: 2 www.sciencedirect.com
J Soldevila-Sanmartin, X Montaner, T Calvet… - Polyhedron, 2020 - Elsevier
The coordination behaviour of N,O-hybrid pyrazole ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (HL) against different Cu(II) salts has been studied. Five coordination complexes (1–5…
Number of citations: 3 www.sciencedirect.com
D Volkmer, B Hommerich, K Griesar, W Haase… - Inorganic …, 1996 - ACS Publications
Dinuclear nickel(II) complexes of the ligands 2,6-bis[bis((2-benzimidazolylmethyl)amino)methyl]-p-cresol (bbapOH), N,N,N‘,N‘-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-…
Number of citations: 191 pubs.acs.org
L Luhua, D Rongrong, X Senmiao - Chinese Journal of Organic …, 2021 - sioc-journal.cn
The ligand-free regioselective iridium-catalyzed C (sp 3)—H bond borylation using pyrazole as the directing group is reported. The reaction occurs smoothly at the secondary benzylic …
Number of citations: 2 sioc-journal.cn
S Radi, A Attayibat, A Ramdani, M Bacquet - European polymer journal, 2008 - Elsevier
The polar organic molecule N-(2-hydroxyethyl)-3,5-dimethylpyrazole reacted with a 3-glycidoxypropyltrimethoxysilane silylant agent, previously anchored on a silica surface in a …
Number of citations: 31 www.sciencedirect.com

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